Metabolic Abundance: 9-ODM as the Predominant Phase I Metabolite (36% of Total Metabolism)
9-O-Demethylmitragynine (9-ODM) constitutes the single most abundant Phase I metabolite formed from mitragynine metabolism, accounting for 36% of total metabolism in human liver S9 fractions [1]. This metabolic predominance exceeds that of any other individual Phase I metabolite identified in vitro, including 7-hydroxymitragynine [2]. The formation of 9-ODM from mitragynine exhibits Michaelis-Menten kinetics with a Km of 1.37 μM and Vmax of 0.0931 nmol/min/mg protein [1]. In contrast, 7-hydroxymitragynine is produced exclusively by CYP3A4 and represents a minor metabolic route [2].
| Evidence Dimension | Metabolic contribution (% of total mitragynine metabolism) |
|---|---|
| Target Compound Data | 36% |
| Comparator Or Baseline | 7-Hydroxymitragynine (minor pathway; specific % not reported) |
| Quantified Difference | 9-ODM identified as the predominant Phase I metabolite |
| Conditions | Human liver S9 fractions; enzyme concentration 0-0.25 mg/mL; incubation 5-20 min |
Why This Matters
For metabolism studies and metabolite quantification, 9-ODM is the analytically dominant target; procurement of 9-ODM reference standard is essential for accurate calibration and method validation, whereas mitragynine alone cannot represent in vivo metabolic outcomes.
- [1] Melchert PW, et al. An in vitro evaluation on metabolism of mitragynine to 9-O-demethylmitragynine. Chem Biol Interact. 2024;403:111247. View Source
- [2] Basiliere S, Kerrigan S. CYP450-Mediated Metabolism of Mitragynine and Investigation of Metabolites in Human Urine. J Anal Toxicol. 2020;44(4):301-313. View Source
